molecular formula C16H17BF3NO2 B12104191 Quinoline, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-(trifluoromethyl)-

Quinoline, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-(trifluoromethyl)-

Cat. No.: B12104191
M. Wt: 323.1 g/mol
InChI Key: SUYMSQSIBHRPQZ-UHFFFAOYSA-N
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Description

Quinoline, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis. This particular compound features a trifluoromethyl group and a dioxaborolane moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)- typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions. Common reagents include trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane group is typically introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic ester and a halogenated quinoline derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the quinoline ring or the trifluoromethyl group, depending on the conditions and reagents used.

    Substitution: The compound is amenable to various substitution reactions, including nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (SEAr).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are frequently employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring.

Scientific Research Applications

Quinoline, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)- has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting infectious diseases and cancer.

    Materials Science: The compound is employed in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the dioxaborolane moiety can facilitate interactions with biological molecules through hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-: Similar structure but with the trifluoromethyl group at a different position.

    Quinoline, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-: Another positional isomer with the trifluoromethyl group at the 6-position.

Uniqueness

The unique positioning of the trifluoromethyl and dioxaborolane groups in Quinoline, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)- imparts distinct chemical properties and reactivity patterns, making it a valuable compound for specific applications in research and industry.

This detailed overview provides a comprehensive understanding of Quinoline, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)-, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C16H17BF3NO2

Molecular Weight

323.1 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)quinoline

InChI

InChI=1S/C16H17BF3NO2/c1-14(2)15(3,4)23-17(22-14)12-8-9-21-13-10(12)6-5-7-11(13)16(18,19)20/h5-9H,1-4H3

InChI Key

SUYMSQSIBHRPQZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C(C3=NC=C2)C(F)(F)F

Origin of Product

United States

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